ethyl 4-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate
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Description
Ethyl 4-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The triazoloquinoxaline scaffold is a fused heterocyclic system that combines the properties of triazoles and quinoxalines, making it a versatile and valuable structure in drug design and development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied for their potential antiviral and antimicrobial activities . These compounds are often designed to interact with specific biological targets, such as DNA active sites , to exert their effects.
Mode of Action
It’s known that similar compounds are synthesized via aromatic nucleophilic substitution . This suggests that STL084624 might interact with its targets through a similar mechanism, leading to changes in the target’s function or structure.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit a broad spectrum of biological activities, including antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer effects . This suggests that STL084624 might affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Similar compounds have been shown to exhibit cytotoxicity at certain concentrations . This suggests that STL084624 might also have cytotoxic effects, which could be beneficial for potential applications such as cancer treatment.
Action Environment
For instance, temperature can affect the stability of certain compounds .
Preparation Methods
The synthesis of ethyl 4-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors, such as 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, with various amines and triazole-2-thiol.
Acetylation: The triazoloquinoxaline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with ethyl 4-aminobenzoate: The acetylated intermediate is coupled with ethyl 4-aminobenzoate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethyl
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-3-7-19-25-26-21-22(30)27(17-8-5-6-9-18(17)28(19)21)14-20(29)24-16-12-10-15(11-13-16)23(31)32-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVYOZFROTVJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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